molecular formula C5H2BrClN2O2 B6284697 3-bromo-5-chloro-4-nitropyridine CAS No. 1335057-82-3

3-bromo-5-chloro-4-nitropyridine

Cat. No.: B6284697
CAS No.: 1335057-82-3
M. Wt: 237.44 g/mol
InChI Key: BJDCBDIJNGXVIT-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and nitro groups at the 3, 5, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-4-nitropyridine typically involves the nitration of 3-bromo-5-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring . The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) in ethanol.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Reduction: 3-bromo-5-chloro-4-aminopyridine.

    Coupling reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

3-Bromo-5-chloro-4-nitropyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-4-nitropyridine and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of electron-withdrawing groups like nitro and halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1335057-82-3

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

3-bromo-5-chloro-4-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H

InChI Key

BJDCBDIJNGXVIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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